¹H and ¹³C NMR spectral data for tert-butyl N-butylcarbamate
¹H and ¹³C NMR spectral data for tert-butyl N-butylcarbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl N-butylcarbamate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl N-butylcarbamate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of small organic molecules. This document delves into the principles of NMR, experimental methodologies, and detailed spectral interpretation, ensuring a thorough understanding of the molecule's structural characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] The principle of NMR is based on the interaction of atomic nuclei with an external magnetic field.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can absorb electromagnetic radiation in the radiofrequency range and transition to a higher energy state. The precise frequency at which a nucleus absorbs energy is its resonance frequency, which is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a unique fingerprint of its structure.
For drug development and chemical research, NMR is an indispensable tool for confirming the identity and purity of synthesized compounds, as well as for studying molecular interactions.[4]
Molecular Structure of tert-butyl N-butylcarbamate
tert-butyl N-butylcarbamate (C₉H₁₉NO₂) is a carbamate derivative featuring a tert-butyl protecting group on the oxygen and a butyl group on the nitrogen. Understanding its structure is key to predicting and interpreting its NMR spectra.
Molecular Structure:
To predict the ¹H and ¹³C NMR spectra, we must identify the chemically distinct proton and carbon environments within the molecule.
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¹H Environments: There are six unique proton environments.
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¹³C Environments: There are seven unique carbon environments.
The following sections will detail the experimental acquisition of the NMR data and provide a thorough analysis of the resulting spectra.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines a standard procedure for obtaining the ¹H and ¹³C NMR spectra of tert-butyl N-butylcarbamate.
1. Sample Preparation:
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Weigh approximately 5-10 mg of high-purity tert-butyl N-butylcarbamate.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak.[5]
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Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
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The spectra should be acquired on a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
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The instrument must be properly tuned and the magnetic field shimmed to achieve optimal homogeneity, which results in sharp, well-defined peaks.
3. Data Acquisition:
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¹H NMR:
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Acquire the spectrum at a constant temperature, typically 25 °C.
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A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
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A standard one-pulse sequence is typically used.
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-
¹³C NMR:
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A proton-decoupled experiment is generally performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
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A larger number of scans is required due to the low natural abundance of the ¹³C isotope (1.1%).[6]
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4. Data Processing:
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The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier transform.[2]
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The spectrum is then phased and baseline corrected.
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Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of tert-butyl N-butylcarbamate provides a wealth of information regarding the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectral Data for tert-butyl N-butylcarbamate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.49 | Broad Singlet | 1H | - | NH |
| 3.10 | Triplet | 2H | 8 | -CH₂ -NH- |
| 1.48 | Singlet | 9H | - | -O-C(CH₃ )₃ |
| 1.48-1.35 | Multiplet | 2H | - | -CH₂-CH₂ -CH₂- |
| 1.34-1.28 | Multiplet | 2H | - | -CH₂ -CH₂-CH₃ |
| 0.91 | Triplet | 3H | 8 | -CH₂-CH₃ |
Source: Supporting Information - Rsc.org[7]
Interpretation of the ¹H NMR Spectrum:
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δ 4.49 (bs, 1H): The broad singlet corresponds to the proton on the nitrogen atom of the carbamate group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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δ 3.10 (t, 2H, J = 8 Hz): This triplet is assigned to the two protons of the methylene group adjacent to the nitrogen. The signal is shifted downfield due to the deshielding effect of the electronegative nitrogen atom. It is split into a triplet by the two neighboring protons on the adjacent methylene group.
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δ 1.48 (s, 9H): The intense singlet is characteristic of the nine equivalent protons of the tert-butyl group.[5][8] The absence of splitting indicates no adjacent protons.
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δ 1.48-1.35 (m, 2H): This multiplet arises from the two protons of the methylene group in the middle of the butyl chain.
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δ 1.34-1.28 (m, 2H): This multiplet is assigned to the two protons of the methylene group adjacent to the terminal methyl group.
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δ 0.91 (t, 3H, J = 8 Hz): The triplet at the most upfield region corresponds to the three protons of the terminal methyl group of the butyl chain. It is split into a triplet by the two protons on the adjacent methylene group.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of tert-butyl N-butylcarbamate with ¹H assignments.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[9]
Table 2: ¹³C NMR Spectral Data for tert-butyl N-butylcarbamate in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 156.00 | C =O |
| 79.00 | -O-C (CH₃)₃ |
| 40.40 | -CH₂ -NH- |
| 32.20 | -CH₂-CH₂ -CH₂- |
| 28.40 | -O-C(CH₃ )₃ |
| 19.90 | -CH₂ -CH₃ |
| 13.70 | -CH₂-CH₃ |
Source: Supporting Information - Rsc.org[7]
Interpretation of the ¹³C NMR Spectrum:
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δ 156.00: This downfield signal is characteristic of a carbonyl carbon in a carbamate group.
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δ 79.00: This peak is assigned to the quaternary carbon of the tert-butyl group, which is bonded to the oxygen atom.
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δ 40.40: This signal corresponds to the methylene carbon attached to the nitrogen atom.
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δ 32.20: This peak is assigned to the internal methylene carbon of the butyl chain.
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δ 28.40: This signal represents the three equivalent methyl carbons of the tert-butyl group.
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δ 19.90: This peak is assigned to the methylene carbon adjacent to the terminal methyl group of the butyl chain.
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δ 13.70: The most upfield signal corresponds to the terminal methyl carbon of the butyl chain.
Molecular Structure with Carbon Assignments:
Caption: Molecular structure of tert-butyl N-butylcarbamate with ¹³C assignments.
Conclusion
The ¹H and ¹³C NMR spectra of tert-butyl N-butylcarbamate are fully consistent with its proposed structure. The chemical shifts, multiplicities, and integration values observed in the ¹H NMR spectrum, along with the distinct signals in the ¹³C NMR spectrum, provide unambiguous evidence for the connectivity and chemical environments of all atoms within the molecule. This comprehensive analysis serves as a valuable reference for scientists engaged in the synthesis, purification, and characterization of carbamate-containing compounds.
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-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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SlideShare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]
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